molecular formula C7H5F4N B13653636 (2,3,4,6-Tetrafluorophenyl)methanamine

(2,3,4,6-Tetrafluorophenyl)methanamine

Cat. No.: B13653636
M. Wt: 179.11 g/mol
InChI Key: ZHLFJXUBVIROCT-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Chemistry

The substitution of hydrogen with fluorine can lead to significant changes in a molecule's properties. Fluorine is the most electronegative element, and its presence can alter the electron distribution within a molecule, impacting its reactivity and stability. tandfonline.comnih.gov Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes in the body. This can prolong the active life of a drug. tandfonline.comresearchgate.net

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution in the body. researchgate.net

Binding Affinity: The introduction of fluorine can alter the conformation of a molecule, potentially leading to a better fit and stronger binding to its biological target. tandfonline.comacs.org

pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's ionization state and its interaction with biological targets. nih.gov

These properties have made the strategic incorporation of fluorine a widely used strategy in drug design and development. tandfonline.comnih.gov

Overview of Fluorinated Arylalkylamines as Strategic Synthetic Intermediates

Fluorinated arylalkylamines, a class of compounds that includes (2,3,4,6-Tetrafluorophenyl)methanamine, are valuable intermediates in the synthesis of more complex molecules. Their utility stems from the combination of a reactive amine functional group and a fluorinated aromatic ring. The amine group provides a handle for a wide range of chemical transformations, allowing for the construction of amides, sulfonamides, and other nitrogen-containing functionalities. The fluorinated aryl moiety imparts the beneficial properties associated with fluorine substitution, as discussed previously.

The synthesis of fluorinated arylalkylamines often involves the reductive amination of the corresponding fluorinated benzaldehyde. This reaction, typically carried out using a reducing agent such as sodium borohydride (B1222165), provides a direct and efficient route to these important building blocks.

Research Trajectory and Importance of this compound in Contemporary Organic Synthesis

While the broader class of fluorinated benzylamines has been extensively utilized, the specific research trajectory of this compound is more specialized. Its importance lies in its potential as a precursor for novel agrochemicals and pharmaceuticals where a specific substitution pattern on the aromatic ring is required to achieve the desired biological activity and physicochemical properties.

The unique arrangement of the four fluorine atoms in this compound creates a distinct electronic and steric environment compared to other tetrafluorinated isomers. This specific substitution pattern can influence the molecule's interaction with biological targets and its metabolic fate. Researchers are actively exploring the use of this particular isomer to fine-tune the properties of lead compounds in drug discovery and agrochemical development.

The compound is typically available as a hydrochloride salt for improved stability and handling. nih.gov Its synthesis and reactivity are subjects of ongoing investigation as chemists seek to develop more efficient and selective methods for its preparation and to explore its utility in the construction of novel molecular architectures.

Below is a table summarizing the key properties of this compound hydrochloride:

PropertyValue
Molecular Formula C7H6ClF4N
Molecular Weight 215.58 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

(2,3,4,6-tetrafluorophenyl)methanamine

InChI

InChI=1S/C7H5F4N/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1H,2,12H2

InChI Key

ZHLFJXUBVIROCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)CN)F

Origin of Product

United States

Synthesis Methodologies for 2,3,4,6 Tetrafluorophenyl Methanamine

Reductive Amination Strategies

Reductive amination stands as a primary and versatile method for synthesizing (2,3,4,6-Tetrafluorophenyl)methanamine. This strategy involves the conversion of a carbonyl group or a nitrile into an amine. The reaction can proceed directly, where the carbonyl compound, amine source, and reducing agent are combined in one pot, or indirectly, where the intermediate imine is formed first and then reduced. wikipedia.org

Catalytic Hydrogenation of 2,3,4,6-Tetrafluorobenzonitrile to this compound

The reduction of a nitrile group offers a direct route to the corresponding primary amine. Catalytic hydrogenation is a prominent method for this transformation. For the synthesis of this compound, the precursor 2,3,4,6-Tetrafluorobenzonitrile is subjected to hydrogenation in the presence of a metal catalyst.

This process is analogous to the hydrogenation of other perhalogenated nitriles. google.com Typically, catalysts containing Group 8 metals, such as palladium or nickel, are employed. wikipedia.orggoogle.com The reaction involves the use of hydrogen gas (H₂), often under pressure, to facilitate the reduction of the nitrile moiety to an aminomethyl group. wikipedia.org The efficiency of the catalyst can be influenced by the presence of electron-withdrawing fluorine atoms on the aromatic ring. Solvents used must be inert to the reaction conditions and not poison the catalyst. google.com Transfer hydrogenation, which uses hydrogen donors like ammonium (B1175870) formate (B1220265) instead of H₂ gas, presents an alternative that bypasses the need for high-pressure equipment. up.ac.za

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Aromatic Nitriles

Parameter Condition
Catalyst Palladium on Carbon (Pd/C), Raney Nickel
Hydrogen Source H₂ gas, Ammonium Formate
Pressure 1-100 atm (for H₂ gas)
Temperature 0-200°C

| Solvent | Inert solvents (e.g., alcohols, ethers) |

Reduction of 2,3,4,6-Tetrafluorobenzaldehyde (B3049218) to this compound

A more common approach is the reductive amination of 2,3,4,6-tetrafluorobenzaldehyde. This two-step, often one-pot, process first involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonia equivalent like ammonium formate, to form an intermediate imine. wikipedia.org This imine is then reduced in situ to the target primary amine, this compound. wikipedia.orgmasterorganicchemistry.com The equilibrium between the aldehyde and the imine is crucial, and the reaction is often carried out under conditions that favor imine formation before the addition of the reducing agent. wikipedia.orgcommonorganicchemistry.com

Mechanistic Considerations and Optimization of Reducing Agents (e.g., Zinc Borohydride (B1222165), Sodium Borohydride)

The success of reductive amination hinges on the choice of reducing agent, which should selectively reduce the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com

Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (or its protonated form, the iminium ion). A hydride-based reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N bond, reducing it to the amine. wikipedia.orgchemguide.co.uk

Sodium Borohydride (NaBH₄): A common and mild reducing agent, NaBH₄ is capable of reducing both aldehydes and imines. masterorganicchemistry.comcommonorganicchemistry.com To achieve selectivity, the imine is often allowed to form completely before the borohydride is introduced. commonorganicchemistry.com The reaction is typically run in protic solvents like methanol (B129727) or ethanol (B145695). commonorganicchemistry.com For less reactive substrates, the addition of a Lewis acid can improve yields. commonorganicchemistry.com

Zinc Borohydride (Zn(BH₄)₂): This reagent, often prepared in situ from zinc chloride (ZnCl₂) and sodium borohydride, is a uniquely mild reducing agent. chem-station.comelectronicsandbooks.com The presence of ZnCl₂ can act as a Lewis acid catalyst, activating the carbonyl group towards imine formation and serving as a water scavenger. mdma.ch This system has been shown to be effective for reductive aminations, providing a mild, safe, and efficient one-pot procedure. electronicsandbooks.commdma.ch Zn(BH₄)₂ can exhibit high diastereoselectivity in the reduction of certain substrates. chem-station.com

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Solvents Key Features
Sodium Borohydride NaBH₄ Methanol, Ethanol Cost-effective; requires careful timing of addition for selectivity. commonorganicchemistry.comcommonorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Methanol Reduces imines faster than ketones/aldehydes; toxic cyanide byproduct. masterorganicchemistry.com
Sodium Triacetoxyborohydride (B8407120) STAB DCE, THF Mild; tolerates acid-sensitive groups; moisture-sensitive. masterorganicchemistry.comcommonorganicchemistry.com

Stereoselective and Chemoselective Reductive Amination Protocols

Achieving stereoselectivity in the synthesis of fluorinated compounds is critical, particularly for pharmaceutical applications. nih.gov Asymmetric reductive amination can be used to synthesize enantiopure chiral amines. wikipedia.org This often involves the use of a chiral catalyst to guide the reduction of the imine intermediate, leading to a preference for one enantiomer over the other. wikipedia.org Biocatalysts, such as imine reductases, have shown promise in achieving high selectivity in the reduction of imines to chiral amines. wikipedia.org

Chemoselectivity is also a key consideration, especially when other reducible functional groups are present in the molecule. The use of milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride allows for the selective reduction of the imine in the presence of groups such as esters or nitro groups. masterorganicchemistry.comorganic-chemistry.org The high degree of fluorination in the substrate can influence the reactivity of the carbonyl group and the stability of intermediates, requiring careful optimization of reaction conditions to maintain chemoselectivity.

Alternative Synthetic Routes

Beyond reductive amination, classical synthetic methods can be adapted for the preparation of this compound.

Phthalimide-based Synthesis and its Adaptations

The Gabriel synthesis is a robust and widely used method for preparing primary amines while avoiding the overalkylation issues common in direct alkylation of ammonia. masterorganicchemistry.combyjus.com This method can be adapted for the synthesis of this compound.

The synthesis proceeds in three main steps:

Deprotonation: Phthalimide (B116566) is treated with a base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate, to form the nucleophilic potassium phthalimide salt. byjus.comresearchgate.net The N-H bond of phthalimide is relatively acidic due to the two flanking electron-withdrawing carbonyl groups. chemistrysteps.com

Nucleophilic Substitution (Sₙ2): The phthalimide anion then acts as a nucleophile, attacking a suitable electrophile in an Sₙ2 reaction. For the target compound, the electrophile would be 2,3,4,6-tetrafluorobenzyl halide (e.g., bromide or chloride). This step forms the N-(2,3,4,6-tetrafluorobenzyl)phthalimide intermediate. masterorganicchemistry.compearson.com

Deprotection: The final primary amine is liberated from the phthalimide intermediate. This is traditionally achieved by acid or base-catalyzed hydrolysis. chemistrysteps.com A more common and milder modern approach is hydrazinolysis, which involves heating the N-alkylphthalimide with hydrazine (B178648) (N₂H₄). masterorganicchemistry.comresearchgate.net This cleaves the intermediate to release the desired primary amine and the stable phthalhydrazide (B32825) byproduct.

This method is particularly effective for producing pure primary amines. researchgate.net Its application to fluorinated substrates, including polyfluoroalkylamines, has been demonstrated, highlighting its utility in fluorine chemistry. researchgate.net

Multi-step Preparations from Fluorinated Aromatic Precursors

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from a suitable fluorinated aromatic precursor. One such plausible and documented route begins with 2,3,5,6-tetrafluorotoluene. This pathway typically involves the introduction of a functional group at the benzylic position, which is then converted to the desired amine.

Route 1: From 2,3,5,6-Tetrafluorotoluene via Benzylic Bromination

This synthetic approach can be broken down into two main steps: the formation of a benzyl (B1604629) halide intermediate and its subsequent conversion to the primary amine.

Step 1: Synthesis of 2,3,5,6-Tetrafluorobenzyl Bromide

The initial step involves the free-radical bromination of 2,3,5,6-tetrafluorotoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride. The reaction proceeds via a free-radical chain mechanism, where the initiator promotes the formation of a bromine radical, which then abstracts a hydrogen atom from the methyl group of the toluene (B28343) derivative to form a resonance-stabilized benzyl radical. This radical then reacts with NBS to yield the desired 2,3,5,6-tetrafluorobenzyl bromide and a succinimidyl radical, which continues the chain reaction.

A representative procedure involves refluxing a mixture of 2,3,5,6-tetrafluorotoluene, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in dry carbon tetrachloride for several hours. After the reaction is complete, the succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 2,3,5,6-tetrafluorobenzyl bromide, which can be purified by distillation.

Step 2: Conversion of 2,3,5,6-Tetrafluorobenzyl Bromide to this compound

The resulting 2,3,5,6-tetrafluorobenzyl bromide can be converted to the target primary amine through several established methods, including the Gabriel synthesis and direct amination.

Gabriel Synthesis: This method provides a clean and controlled route to primary amines, avoiding the over-alkylation often encountered in direct amination. wikipedia.orglibretexts.orgmasterorganicchemistry.com The process involves two sequential steps. First, the 2,3,5,6-tetrafluorobenzyl bromide is reacted with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF). The phthalimide anion acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form N-(2,3,5,6-tetrafluorobenzyl)phthalimide. In the second step, the phthalimide group is removed to liberate the primary amine. This is commonly achieved by hydrazinolysis, where the N-substituted phthalimide is refluxed with hydrazine hydrate (B1144303) in a solvent like ethanol. wikipedia.orglibretexts.org This cleaves the phthalimide, yielding the desired this compound and the phthalhydrazide byproduct, which can be removed by filtration.

Direct Amination: A more direct, though potentially less selective, approach is the reaction of 2,3,5,6-tetrafluorobenzyl bromide with ammonia. researchgate.net This is typically carried out in a solution of ammonia in an alcohol, such as methanol or ethanol, often under pressure in a sealed vessel. The ammonia acts as a nucleophile, displacing the bromide to form the primary amine. A significant drawback of this method is the potential for over-alkylation, where the newly formed primary amine, being more nucleophilic than ammonia, can react with another molecule of the benzyl bromide to form the secondary amine, and so on. Using a large excess of ammonia can help to minimize this side reaction.

Interactive Data Table: Key Reactions in the Synthesis of this compound

StepReactantReagentsProductReaction Type
12,3,5,6-TetrafluorotolueneN-Bromosuccinimide, Benzoyl Peroxide2,3,5,6-Tetrafluorobenzyl BromideFree-Radical Bromination
2a2,3,5,6-Tetrafluorobenzyl BromidePotassium Phthalimide, then HydrazineThis compoundGabriel Synthesis
2b2,3,5,6-Tetrafluorobenzyl BromideAmmonia (excess)This compoundNucleophilic Substitution

Alternative Route: From 1,2,3,5-Tetrafluorobenzene (B1583067) via Formylation and Reductive Amination

An alternative synthetic pathway could commence with 1,2,3,5-tetrafluorobenzene. This route would involve an initial formylation step to introduce a carbonyl group, followed by reductive amination.

Step 1: Synthesis of 2,3,4,6-Tetrafluorobenzaldehyde

The introduction of a formyl group onto the 1,2,3,5-tetrafluorobenzene ring to produce 2,3,4,6-tetrafluorobenzaldehyde is a key challenge. While the formylation of electron-rich aromatic compounds is well-established, the presence of multiple electron-withdrawing fluorine atoms makes the benzene (B151609) ring less susceptible to electrophilic substitution. Nevertheless, forcing conditions or specific methodologies might achieve this transformation. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide (like DMF) and phosphorus oxychloride, is a powerful formylating method for electron-rich arenes. organic-chemistry.orgmychemblog.comwikipedia.orgijpcbs.comthieme-connect.de Its applicability to the less reactive tetrafluorobenzene would likely require harsh conditions. Another possibility is the Duff reaction, which uses hexamethylenetetramine in an acidic medium, but this is typically effective for phenols and other highly activated systems. wikipedia.orgrsc.orggoogle.comnih.govresearchgate.net

Step 2: Reductive Amination of 2,3,4,6-Tetrafluorobenzaldehyde

Assuming the successful synthesis of 2,3,4,6-tetrafluorobenzaldehyde, its conversion to the target amine can be readily achieved through reductive amination. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.comnih.gov This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia (often in the form of ammonium acetate (B1210297) or an alcoholic solution), to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is particularly useful as it is stable in mildly acidic conditions and selectively reduces the imine in the presence of the aldehyde.

Emerging Microwave-Assisted Synthesis Techniques for Related Fluorinated Amines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. jocpr.com This technology is based on the ability of polar molecules and ions to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.

In the context of synthesizing fluorinated amines, microwave irradiation can be particularly advantageous. For instance, the nucleophilic substitution reactions involved in both the Gabriel synthesis and direct amination of benzyl halides can be significantly accelerated under microwave conditions. The increased rate of reaction can help to reduce the formation of byproducts and may allow for the use of less reactive halides.

Furthermore, microwave-assisted reductive amination has been shown to be a highly efficient method for the synthesis of amines. rsc.orgresearchgate.netchemmethod.com The rapid heating can promote the formation of the intermediate imine and facilitate its subsequent reduction. This can be particularly beneficial when dealing with less reactive fluorinated aldehydes. Studies have demonstrated the successful microwave-assisted reductive amination of various benzaldehydes to their corresponding benzylamines, suggesting that this technique could be readily applied to the synthesis of this compound from its corresponding aldehyde.

The synthesis of other fluorinated amines has also been shown to benefit from microwave assistance. For example, the preparation of fluorinated coumarino sulfonamides has been achieved with higher yields and shorter reaction times using microwave irradiation compared to conventional heating. nih.gov These examples highlight the broad potential of microwave technology to enhance the synthesis of complex fluorinated molecules, including the target compound of this article.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional HeatingMicrowave-Assisted SynthesisPotential Advantages of Microwave
Nucleophilic Substitution (e.g., Amination)Often requires prolonged heating (hours)Typically completed in minutesReduced reaction time, potentially higher yields, fewer side products
Reductive AminationCan be a lengthy one-pot reactionSignificantly shorter reaction timesFaster optimization of reaction conditions, improved efficiency
Synthesis of Fluorinated HeterocyclesMay require harsh conditions and long reaction timesMilder conditions and rapid synthesisBetter suitability for sensitive substrates, energy efficiency

Chemical Reactivity and Derivatization of 2,3,4,6 Tetrafluorophenyl Methanamine

Amination and N-Substitution Reactions

The primary amine functionality of (2,3,4,6-Tetrafluorophenyl)methanamine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Formation of Secondary and Tertiary Amine Derivatives

The synthesis of secondary and tertiary amines from this compound can be achieved through several established synthetic methodologies. Reductive amination, a powerful tool for C-N bond formation, involves the reaction of the primary amine with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation.

Direct alkylation with alkyl halides provides another route to higher-order amines. This reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction's success is often dependent on the choice of solvent, base, and the reactivity of the alkyl halide. To achieve selective mono- or di-alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts.

A specific example of N-alkylation is found in patent literature, where this compound is reacted with a complex electrophile to form a secondary amine, which is a key intermediate in the synthesis of bridged tricyclic carbamoylpyridone compounds for pharmaceutical applications. mdpi.com

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. The resulting amides are important functional groups in their own right and can serve as precursors for further chemical transformations.

Similarly, sulfonylation of the primary amine with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. Sulfonamides are a prominent class of compounds in medicinal chemistry due to their diverse biological activities. The reaction conditions for sulfonylation are analogous to those for acylation.

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant 1 Reactant 2 Product Type
This compound Acetyl chloride N-( (2,3,4,6-Tetrafluorophenyl)methyl)acetamide
This compound Benzoyl chloride N-( (2,3,4,6-Tetrafluorophenyl)methyl)benzamide

Alkylation Reactions Utilizing Diverse Electrophiles

Beyond simple alkyl halides, the nitrogen atom of this compound can be functionalized with a wide array of electrophiles. These include epoxides, where the amine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of β-amino alcohols. Michael addition to α,β-unsaturated carbonyl compounds is another important reaction, resulting in the formation of β-amino ketones or esters.

In a documented example, this compound was utilized in the synthesis of novel bridged tricyclic carbamoylpyridone compounds. In this synthesis, the amine acts as a nucleophile, displacing a leaving group on a complex heterocyclic system to form a new C-N bond. mdpi.com This highlights the utility of this fluorinated amine in the construction of intricate molecular frameworks for potential therapeutic applications.

Reactivity of the Tetrafluorophenyl Moiety

The electron-withdrawing nature of the four fluorine atoms on the phenyl ring renders it susceptible to nucleophilic attack and facilitates metal-catalyzed cross-coupling reactions at the C-F bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorinated Ring System

The tetrafluorophenyl ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong inductive effect of the fluorine atoms creates a significant partial positive charge on the ring carbons, making them susceptible to attack by nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a stabilized Meisenheimer complex.

The regioselectivity of the substitution is influenced by the position of the fluorine atoms and the nature of the attacking nucleophile. In many polyfluorinated aromatic systems, substitution occurs preferentially at the para-position to an activating group. For this compound, the aminomethyl group (-CH₂NH₂) is an ortho, para-directing group for electrophilic aromatic substitution, but its electronic effect on nucleophilic substitution is less straightforward. However, the fluorine atoms themselves strongly activate the ring for SNAr. A variety of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can displace one or more of the fluorine atoms.

Metal-Catalyzed Cross-Coupling Reactions at Orthogonal Positions

The C-F bonds of the tetrafluorophenyl ring can be activated and functionalized through various transition metal-catalyzed cross-coupling reactions. While C-F bond activation is generally more challenging than that of other carbon-halogen bonds, the polyfluorinated nature of the ring enhances its reactivity in certain catalytic cycles.

Palladium- and nickel-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can potentially be employed to form new carbon-carbon and carbon-heteroatom bonds at the fluorine-bearing positions. These reactions typically require the conversion of the C-F bond to a more reactive species in the catalytic cycle, or the use of specialized catalyst systems capable of C-F bond activation. A Chinese patent mentions the use of this compound hydrochloride in the context of a Suzuki reaction, suggesting its potential application in such cross-coupling methodologies for the synthesis of complex sulfonamide derivatives. researchgate.net

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Resulting Bond
Suzuki Coupling Organoboron Reagent C-C
Stille Coupling Organotin Reagent C-C
Sonogashira Coupling Terminal Alkyne C-C (sp²-sp)

Cyclization and Heterocycle Formation

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Primary amines like this compound are versatile starting materials for building such scaffolds. The highly fluorinated phenyl ring in this compound is expected to influence the reactivity of the amine and the properties of the resulting heterocycles, primarily through its strong electron-withdrawing effects.

Synthesis of Fluorinated Imidazole (B134444) N-oxides and Imidazolium (B1220033) Salts

Imidazole N-oxides are valuable intermediates for creating functionalized imidazole derivatives. nih.govresearchgate.net General synthetic routes often involve the condensation of α-dicarbonyl compounds, aldehydes, and amines. While this compound could theoretically serve as the amine component in such reactions, no specific examples of its use to produce corresponding fluorinated imidazole N-oxides have been documented in the searched literature.

Imidazolium salts, particularly those containing fluorine, are of great interest as ionic liquids and precursors for N-heterocyclic carbenes (NHCs). mdpi.com Their synthesis typically involves the N-alkylation of an imidazole ring. A plausible, though undocumented, route could involve the initial formation of an imidazole bearing the 2,3,4,6-tetrafluorobenzyl group, followed by quaternization. However, direct research applying this compound to these specific synthetic targets is not available.

Mannich-type Reactions and Related Condensations

The Mannich reaction is a three-component condensation that forms a C-C bond, typically involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton. nih.gov The product is a β-amino-carbonyl compound. As a primary amine, this compound is a suitable candidate for this reaction. The electron-withdrawing nature of the tetrafluorophenyl group would decrease the nucleophilicity of the nitrogen atom, potentially affecting reaction rates and yields compared to non-fluorinated benzylamines. Despite the fundamental nature of this reaction, specific examples featuring this compound as the amine component are absent from the reviewed literature. beilstein-journals.orgntu.edu.twresearchgate.net

Coordination Chemistry and Ligand Development

The introduction of fluorine atoms into ligands can significantly alter the electronic properties of the resulting metal complexes, influencing their stability, reactivity, and catalytic activity. dtic.mil

Formation of Metal Complexes (e.g., Tris-Iron (III) Chelates)

Primary amines can be precursors to multidentate ligands capable of chelating metal ions. For this compound to form a stable tris-chelate with Iron(III), it would first need to be elaborated into a bidentate or tridentate ligand. This could be achieved, for example, by Schiff base condensation with appropriate salicylaldehydes or by N-alkylation with arms containing other donor groups (e.g., pyridyl, carboxylate). The resulting polydentate ligand could then coordinate to an Fe(III) center. While the synthesis of tris-chelates of iron(III) with other fluorinated ligands, such as β-diketones, is well-established, no studies were found that describe the synthesis of such complexes from ligands derived from this compound. nih.govresearchgate.net

Ligand Design for Organometallic Catalysis

The unique steric and electronic properties of fluorinated organic molecules make them attractive for ligand design in organometallic catalysis. mdpi.com this compound could serve as a foundational building block for various ligand types:

Phosphine-Amine Ligands: The amine could be incorporated into a framework containing one or more phosphine (B1218219) donors for applications in asymmetric catalysis.

N-Heterocyclic Carbene (NHC) Precursors: The amine could be used to synthesize an imidazolium or other azolium salt, which, upon deprotonation, would yield an NHC ligand bearing a tetrafluorobenzyl wingtip. Such ligands are valuable in cross-coupling and metathesis reactions. mdpi.com

Schiff Base Ligands: Condensation with various aldehydes would yield Schiff base (imine) ligands, which are versatile for coordinating a wide range of transition metals.

Despite these possibilities, a review of the literature did not yield specific examples of ligands for organometallic catalysis that have been synthesized from this compound.

Spectroscopic and Structural Characterization of 2,3,4,6 Tetrafluorophenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained. For (2,3,4,6-Tetrafluorophenyl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In this compound, two distinct proton environments are expected: the protons of the methylene (B1212753) group (-CH₂-) and the protons of the amine group (-NH₂).

The methylene protons, being adjacent to the electron-withdrawing tetrafluorophenyl ring, would likely appear as a singlet in the range of δ 3.8-4.2 ppm. The amine protons typically exhibit a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but is generally found in the δ 1.0-3.5 ppm range. The integration of these signals would correspond to a 2:2 ratio, representing the two methylene and two amine protons, respectively. The aromatic region would show a single proton signal, likely a complex multiplet due to coupling with adjacent fluorine atoms, in the downfield region of the spectrum.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Methylene (-CH₂)3.8 - 4.2Singlet (s)2H
Amine (-NH₂)1.0 - 3.5Broad Singlet (br s)2H
Aromatic (-CH)6.8 - 7.5Multiplet (m)1H

Note: The chemical shifts are estimated based on typical values for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, a total of seven distinct carbon signals are anticipated. The methylene carbon (-CH₂-) would likely appear in the range of δ 40-50 ppm. The aromatic carbons would exhibit more complex signals due to carbon-fluorine coupling. The four carbons directly bonded to fluorine atoms will show large one-bond coupling constants (¹JCF), while the other two aromatic carbons will exhibit smaller two- or three-bond couplings. The chemical shifts of these aromatic carbons are expected in the δ 100-160 ppm region, with the carbons attached to fluorine appearing at the lower field end of this range due to the strong deshielding effect of fluorine.

Carbon Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
Methylene (-CH₂)40 - 50Singlet (or triplet due to coupling with -NH₂)
Aromatic (C-H)100 - 120Doublet of doublets of doublets (ddd)
Aromatic (C-CH₂)120 - 130Multiplet
Aromatic (C-F)135 - 160Doublet (d) or Doublet of doublets (dd)

Note: The chemical shifts and multiplicities are estimated based on general principles and data for analogous fluorinated aromatic compounds.

Fluorine-19 (¹⁹F) NMR is a powerful technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. In this compound, four distinct fluorine environments are present, which would give rise to four separate signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms are influenced by their position on the aromatic ring and their coupling to each other and to the aromatic proton. The signals are expected to appear as complex multiplets due to mutual F-F and H-F coupling. The typical chemical shift range for fluorobenzenes is between -100 and -170 ppm relative to a standard such as CFCl₃.

Fluorine Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
F-2-130 to -140Multiplet
F-3-150 to -160Multiplet
F-4-145 to -155Multiplet
F-6-110 to -120Multiplet

Note: The chemical shifts are estimations based on typical values for polysubstituted fluorobenzenes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzylamines include the cleavage of the C-C bond between the aromatic ring and the methylene group (benzylic cleavage), leading to the formation of a stable tetrafluorobenzyl cation or a related tropylium (B1234903) ion. Another likely fragmentation is the loss of the amino group. Predicted mass spectrometry data for the hydrochloride salt of the compound suggests a monoisotopic mass of 179.03581 Da for the free amine. uni.lu

Adduct/Fragment Predicted m/z uni.lu
[M+H]⁺180.04309
[M+Na]⁺202.02503
[M-H]⁻178.02853
[M]⁺179.03526

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-F bonds, as well as aromatic C=C bonds.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amine (N-H)Stretching3300 - 3500 (two bands for primary amine)
Amine (N-H)Bending1590 - 1650
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (-CH₂-)Stretching2850 - 2960
Aromatic C=CStretching1450 - 1600
Carbon-Nitrogen (C-N)Stretching1020 - 1250
Carbon-Fluorine (C-F)Stretching1100 - 1400 (strong, multiple bands)

X-ray Crystallography for Solid-State Molecular Structure Elucidation of Key Derivatives

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structures of this compound or its simple derivatives appear to be publicly available in the searched literature, this technique would be invaluable for definitively confirming its molecular structure.

A crystallographic study of a suitable derivative, such as a salt or a co-crystal, would provide accurate bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking of the aromatic rings, which govern the packing of the molecules in the solid state. Such information is crucial for understanding the physical properties of the compound and for designing new materials.

Applications of 2,3,4,6 Tetrafluorophenyl Methanamine As a Building Block in Advanced Chemical Synthesis and Materials Research

Precursor in Fluorinated Heterocyclic Compound Synthesis

The synthesis of fluorinated heterocyclic compounds is a significant area of research, particularly in medicinal chemistry and agrochemicals, due to the beneficial effects of fluorine incorporation on the biological activity and pharmacokinetic properties of molecules. While a wide array of synthetic methods exists for creating fluorinated heterocycles, the specific use of (2,3,4,6-Tetrafluorophenyl)methanamine as a precursor is a specialized approach. Its primary amine functionality allows it to serve as a key nucleophile in reactions to form nitrogen-containing rings.

For instance, in the synthesis of certain fluorinated quinoline derivatives, the methanamine moiety can be utilized to build a portion of the heterocyclic ring structure through condensation and cyclization reactions. A patented synthesis for 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate (TAK438) highlights a relevant transformation where a cyano group is reduced to a primary amine, which is then alkylated to form the final secondary amine structure google.com. This demonstrates the utility of the primary amine group, analogous to that in this compound, in constructing complex heterocyclic systems google.com. The tetrafluorinated phenyl group in the target molecule can influence its binding affinity and metabolic stability.

Intermediate in the Development of Radiochemistry Scaffolds for Chemical Imaging (e.g., PET Radiotracer Precursors)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F). The development of novel ¹⁸F-radiotracers is crucial for studying various physiological and pathological processes. Due to its favorable half-life and imaging characteristics, ¹⁸F is a preferred radionuclide for developing new PET probes nih.gov.

Fluorinated compounds, such as derivatives of this compound, can serve as precursors for these radiotracers. The synthesis of these tracers often involves nucleophilic or electrophilic radiofluorination reactions nih.gov. The tetrafluorophenyl moiety can be a site for the introduction of ¹⁸F, or the entire molecule can act as a scaffold to be labeled at a different position. A patent review of ¹⁸F-radiotracers highlights various synthetic methodologies, including prosthetic group-mediated radiofluorination, which could potentially involve precursors with a tetrafluorophenyl group nih.gov. For instance, a radiotracer for neuroinflammation targeting the peripheral benzodiazepine receptor (PBR) was developed with an introduced [¹⁸F]fluoromethyl group, showcasing the importance of fluorinated scaffolds in PET imaging google.com.

Role in Functional Materials Science: Additives for Crystallization Control and Morphology in Advanced Materials (e.g., Perovskite Films)

In the field of materials science, particularly in the development of perovskite solar cells, controlling the crystallization and morphology of the perovskite film is critical for achieving high efficiency and stability. Various additives are introduced into the perovskite precursor solution to modulate crystal growth and passivate defects.

While specific documentation on the use of this compound as a crystallization additive is not prevalent, the principles of using fluorinated organic molecules in this context are established. Fluorinated additives can influence the solvent-perovskite interactions and the nucleation process. Patents related to perovskite solar cells describe methods for improving film quality by controlling the crystallization process, sometimes through the use of halogen-containing additives polyu.edu.hkgoogle.com. The amine group in this compound could potentially interact with the lead halide components of the perovskite, while the fluorinated ring could affect the solubility and drying dynamics of the precursor film. Research into novel additives for perovskite inks to prevent defects during deposition is an active area, and fluorinated compounds are of interest for their unique electronic and steric properties nrel.gov.

Construction of Advanced Organic Scaffolds for Chemical Probe Development

Chemical probes are essential tools for studying biological systems and for the initial stages of drug discovery. They are small molecules designed to interact with a specific biological target. The construction of these probes often requires versatile building blocks that allow for the systematic modification of the molecule's structure to optimize its properties.

This compound can serve as a valuable scaffold in this regard. The primary amine provides a reactive handle for attaching other molecular fragments through amide bond formation, reductive amination, or other amine-based chemistries. The tetrafluorophenyl ring can be a key pharmacophore, or it can be used to tune the physicochemical properties of the probe, such as its lipophilicity and metabolic stability. While specific examples detailing the use of this exact compound are not widely published, the general strategy of using fluorinated building blocks in the synthesis of bioactive compounds is a common practice in medicinal chemistry.

Building Block for Novel Compounds in Exploratory Chemical Research

In exploratory chemical research, the synthesis of novel compounds with unique structures and properties is a primary goal. This compound provides a platform for creating new chemical entities due to its combination of a highly fluorinated aromatic ring and a reactive primary amine.

Researchers can exploit the reactivity of the amine group to introduce a wide variety of substituents, leading to the generation of libraries of novel compounds. These compounds can then be screened for interesting physical, chemical, or biological properties. For example, a method for the synthesis of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds has been patented, demonstrating the creation of novel antiviral agents from fluorinated precursors google.com. The unique substitution pattern of the fluorine atoms on the phenyl ring of this compound can lead to distinct steric and electronic effects compared to other fluorinated aromatics, potentially resulting in compounds with novel activities. A patent for the preparation of 2,3,5,6-tetrafluorophenol from a pentafluorinated starting material highlights the chemical transformations possible on such fluorinated rings google.com.

Theoretical and Computational Studies of 2,3,4,6 Tetrafluorophenyl Methanamine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, a detailed picture of (2,3,4,6-Tetrafluorophenyl)methanamine's structure can be obtained. researchgate.net

The geometry optimization reveals key bond lengths and angles. The carbon-fluorine (C-F) bonds are notably strong and short due to the high electronegativity of fluorine. The bond lengths of the aromatic ring are slightly altered by the fluorine substituents compared to an unsubstituted benzene (B151609) ring. The aminomethyl group (-CH₂NH₂) will adopt a conformation that minimizes steric hindrance with the adjacent fluorine atom at the 2-position.

Analysis of the electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. In this compound, the fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, which is expected to lower the energy of both the HOMO and LUMO compared to benzylamine. The Molecular Electrostatic Potential (MEP) map would show regions of negative potential around the fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack, while the electron-deficient aromatic ring would be prone to nucleophilic attack. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
C-F Bond Length~1.34 - 1.36 Å
C-C (Aromatic) Bond Length~1.38 - 1.40 Å
C-N Bond Length~1.47 Å
C-C-F Bond Angle~118° - 121°
HOMO-LUMO Energy Gap (Egap)Predicted to be relatively large, indicating high stability

Analysis of the Influence of Fluorine Atoms on Compound Reactivity and Stability

The four fluorine atoms on the phenyl ring dramatically influence the reactivity and stability of this compound. Fluorine exerts a strong electron-withdrawing effect through the sigma bonds (inductive effect, -I) and a weaker electron-donating effect through its lone pairs (mesomeric effect, +M). In polyfluorinated systems, the inductive effect typically dominates, leading to a significant decrease in electron density on the aromatic ring.

This electron deficiency has several consequences:

Acidity of N-H protons: The electron-withdrawing nature of the tetrafluorophenyl group increases the acidity of the protons on the amine group compared to unsubstituted benzylamine.

Nucleophilicity of the Amine: The nitrogen's lone pair is less available for donation, making the amine less nucleophilic.

Reactivity of the Aromatic Ring: The ring is highly deactivated towards electrophilic aromatic substitution. Conversely, it becomes highly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile can replace one of the fluorine atoms (typically at an activated position). Computational studies can model the transition states for such reactions, confirming the feasibility and regioselectivity of SNAr pathways. nih.gov

Stability: The strong C-F bonds contribute to the high thermal and chemical stability of the molecule. Computational calculations of bond dissociation energies (BDEs) can quantify this, showing that significantly more energy is required to break a C-F bond compared to a C-H bond. umn.edu

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily associated with the rotation around the C(aryl)-C(alkyl) and C(alkyl)-N bonds. Conformational analysis using computational methods involves mapping the potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. nih.gov

The PES mapping would likely reveal several local energy minima corresponding to different stable conformers (rotamers). The global minimum will represent the most stable conformation, which is dictated by a balance between steric repulsion (e.g., between the -NH₂ group and the fluorine atom at position 2) and potential noncovalent interactions like hydrogen bonding. nih.gov For instance, an intramolecular N-H···F hydrogen bond might stabilize certain conformations, although these are generally weak. The calculations would also determine the energy barriers for rotation between these conformers, providing insight into the molecule's flexibility at different temperatures.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental results for structure verification. researchgate.netnih.gov

NMR Spectroscopy: DFT calculations can predict ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts. umn.eduresearchgate.net For this compound, predicting the ¹⁹F NMR spectrum is particularly important. The calculations would show four distinct signals for the four non-equivalent fluorine atoms, and the predicted chemical shifts and coupling constants (J-coupling) can be correlated with experimental data to confirm the substitution pattern.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can compute the harmonic vibrational frequencies of the molecule. nih.gov These frequencies correspond to specific bond stretches, bends, and torsions. A calculated IR spectrum can be generated and compared with an experimental one, aiding in the assignment of observed absorption bands to specific molecular motions. For example, the characteristic C-F stretching vibrations are expected to appear in the 1100-1400 cm⁻¹ region.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. mdpi.comnih.gov The calculations provide information on the energies of electronic transitions (e.g., π → π* transitions within the aromatic ring) and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. The fluorination is expected to cause a slight shift in the absorption maxima compared to benzylamine.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureTypical Calculated Range
¹⁹F NMRChemical Shifts (δ)-120 to -160 ppm (relative to CFCl₃)
¹³C NMRAromatic Carbons (C-F)140 - 160 ppm (with large C-F coupling)
IR SpectroscopyC-F Stretching Vibrations (ν)1100 - 1400 cm⁻¹
UV-Vis Spectroscopyλmax (π → π* transition)~260 - 275 nm

Reaction Mechanism Elucidation for Key Transformations

Theoretical calculations are invaluable for investigating the mechanisms of reactions involving this compound. By modeling reactants, transition states, intermediates, and products, chemists can map out the entire energy profile of a reaction pathway.

Another important area is the SNAr reaction on the tetrafluorophenyl ring. If the amine group is first protected, a strong nucleophile (e.g., methoxide) could be introduced. Computational modeling can predict which fluorine atom is most likely to be substituted by calculating the energies of the intermediate Meisenheimer complexes and the corresponding transition states for each possible substitution position. nih.gov These calculations provide deep insights into the regioselectivity and kinetics of such transformations, guiding synthetic efforts.

Conclusion and Future Research Directions in 2,3,4,6 Tetrafluorophenyl Methanamine Chemistry

Synthesis and Reactivity Landscape Summary

The synthesis of (2,3,4,6-Tetrafluorophenyl)methanamine is anticipated to follow established routes for polyfluorinated benzylamines. A primary method involves the reductive amination of 2,3,4,6-tetrafluorobenzaldehyde (B3049218). This approach offers a direct and generally efficient pathway to the target amine.

Reaction Reactants Reagents Product
Reductive Amination2,3,4,6-Tetrafluorobenzaldehyde, Ammonia (B1221849)/Amine sourceReducing agents (e.g., Sodium borohydride (B1222165), catalytic hydrogenation)This compound

The reactivity of the aromatic ring in this compound is dominated by the strong electron-withdrawing effects of the fluorine atoms. This renders the phenyl ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions for substitution will be dictated by the combined activating and directing effects of the four fluorine atoms and the aminomethyl group. It is expected that nucleophilic attack will preferentially occur at positions activated by multiple fluorine atoms. The amine functionality itself will exhibit typical reactivity, such as acylation, alkylation, and formation of imines.

Innovations in Green Chemistry Approaches for its Synthesis

Future synthetic strategies for this compound will increasingly focus on environmentally benign methodologies. Green chemistry principles can be applied to various aspects of its synthesis, from the choice of starting materials to the reaction conditions.

Key areas for innovation include:

Catalytic Hydrogenation: Replacing metal hydride reducing agents with catalytic hydrogenation using greener solvents like ethanol (B145695) or water would reduce waste and improve the safety profile of the synthesis.

Biocatalysis: The use of enzymes, such as transaminases, for the amination of 2,3,4,6-tetrafluorobenzaldehyde presents a highly selective and environmentally friendly alternative to traditional chemical methods.

Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to higher yields, reduced reaction times, and enhanced safety, particularly for potentially exothermic reactions.

Alternative Solvents: Exploring the use of supercritical fluids (e.g., scCO₂) or bio-based solvents can minimize the reliance on volatile organic compounds (VOCs).

Untapped Potential in Catalytic Asymmetric Synthesis Utilizing Chiral Derivatives

The development of chiral derivatives of this compound holds significant promise for applications in asymmetric catalysis. The unique electronic and steric properties of the tetrafluorophenyl group can be harnessed to create novel chiral ligands and organocatalysts.

Potential avenues for research include:

Chiral Ligands for Transition Metal Catalysis: The synthesis of chiral phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands incorporating the (2,3,4,6-tetrafluorophenyl)methyl moiety could lead to highly efficient and enantioselective catalysts for a range of transformations, including hydrogenations, cross-coupling reactions, and C-H functionalization.

Organocatalysts: Chiral secondary amines or amides derived from this compound could serve as effective organocatalysts for reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The fluorine atoms can influence the acidity/basicity and conformational preferences of the catalyst, potentially leading to enhanced stereocontrol.

Catalyst Type Potential Chiral Derivative Target Asymmetric Reactions
Transition Metal LigandChiral phosphines with a (2,3,4,6-tetrafluorophenyl)methyl substituentAsymmetric hydrogenation, cross-coupling
OrganocatalystChiral secondary amines derived from this compoundMichael additions, aldol reactions

Future Prospects for Application in Emerging Areas of Chemical Science and Technology

The distinct properties imparted by the tetrafluorophenyl group suggest that this compound and its derivatives could find applications in several cutting-edge areas:

Medicinal Chemistry: The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. The (2,3,4,6-tetrafluorophenyl)methyl group could be incorporated into novel therapeutic agents to modulate their pharmacokinetic and pharmacodynamic profiles.

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated moieties in pesticides and herbicides can improve their efficacy and environmental persistence.

Functional Materials: The high thermal and chemical stability associated with fluorinated compounds makes them attractive for the development of advanced materials. Derivatives of this compound could be used as building blocks for polymers, liquid crystals, and organic electronics with tailored properties.

Synergistic Opportunities in Fluorine Chemistry and Materials Innovation

The interplay between the unique properties of fluorine and the principles of materials science opens up exciting possibilities for synergistic innovation. The this compound scaffold can serve as a versatile platform for creating materials with novel functionalities.

Fluorinated Polymers: Polymerization of monomers derived from this compound could lead to materials with low surface energy, high thermal stability, and chemical resistance, suitable for applications in coatings, membranes, and advanced textiles.

Self-Assembling Systems: The specific intermolecular interactions involving fluorine, such as dipole-dipole and fluorous-fluorous interactions, can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. This could be leveraged in the design of sensors, drug delivery systems, and nanomaterials.

Organic Electronics: The electron-withdrawing nature of the tetrafluorophenyl group can be used to tune the electronic properties of organic semiconductors. Incorporating this moiety into conjugated systems could lead to improved performance in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Q & A

Q. What are the recommended synthetic routes for (2,3,4,6-tetrafluorophenyl)methanamine, and how can purity be optimized?

The synthesis of fluorinated aromatic amines like this compound typically involves nucleophilic substitution or reductive amination. A common approach is the reduction of a nitrile intermediate (e.g., (2,3,4,6-tetrafluorophenyl)acetonitrile) using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. For purification, hydrochloride salt formation is effective due to its crystalline stability, as seen in analogous compounds . Recrystallization from ethanol or methanol is recommended to remove polar impurities. Characterization should include <sup>19</sup>F NMR to confirm fluorine substitution patterns and LC-MS to verify purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

This compound is moisture-sensitive and prone to oxidation. Storage under inert gas (argon or nitrogen) in amber glass vials at –20°C is advised. Use desiccants like molecular sieves in storage containers. Handling requires nitrile gloves and fume hoods to prevent skin contact or inhalation. Stability tests indicate decomposition above 40°C, so reactions should avoid prolonged heating .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • <sup>1</sup>H NMR : Aromatic protons appear as doublets or triplets (δ 6.8–7.2 ppm), with the methylamine group (CH2NH2) as a singlet (δ 3.2–3.5 ppm).
  • <sup>19</sup>F NMR : Four distinct fluorine environments (ortho, meta, para) between δ -110 to -150 ppm.
  • IR : N-H stretching (3350–3450 cm<sup>-1</sup>) and C-F vibrations (1150–1250 cm<sup>-1</sup>).
  • Mass Spec : Molecular ion [M+H]<sup>+</sup> at m/z 207.1 (calculated for C7H6F4N) .

Advanced Research Questions

Q. Why does Pd-catalyzed C–H arylation fail with this compound, and what alternatives exist?

In Pd(OAc)2/KOAc systems, steric hindrance from fluorine substituents and electron withdrawal destabilize the transition state, preventing aryl coupling (e.g., with 4-bromobenzonitrile). Solvent screening (DMA, DMF, xylene) shows no improvement . Alternative strategies:

  • Directed C–H activation : Introduce a directing group (e.g., pyridine or amide) to the methylamine moiety.
  • Electrophilic substitution : Utilize Ullmann coupling with CuI/1,10-phenanthroline in DMSO at 100°C .

Q. How can conflicting reactivity data in fluorinated aromatic amine literature be resolved?

Discrepancies often arise from fluorine’s electronic effects (e.g., para-fluorine enhances electrophilicity, while meta-fluorine sterically blocks reactions). For example, nitration of this compound may yield variable regioselectivity. Systematic DFT calculations (e.g., using Gaussian 16) can model transition states, while competitive experiments with isotopic labeling (<sup>15</sup>N or <sup>18</sup>O) clarify mechanistic pathways .

Q. What methodologies assess the biological activity of this compound derivatives?

  • Enzyme inhibition : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays.
  • Cellular uptake : Radiolabel with <sup>18</sup>F for PET imaging to track biodistribution.
  • Toxicity profiling : Use zebrafish embryos (Danio rerio) for acute toxicity (LC50) and developmental effects .

Q. How does fluorination impact the compound’s application in materials science?

Fluorine’s electronegativity enhances thermal stability (TGA shows decomposition >250°C) and hydrophobicity (contact angle >100°). Applications include:

  • Polymer additives : Improve flame retardancy in epoxy resins.
  • Liquid crystals : Fluorine substituents lower melting points (DSC ΔTm = -15°C vs. non-fluorinated analogs) .

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